(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one

15-LOX-2 inhibition ALOX15B enzyme assay

Compound 106 is a non-imidazole 15-LOX-2 inhibitor (IC₅₀ = 530 nM) with >189-fold selectivity over 12-LOX and >94-fold over 15-LOX-1. This patent-defined (US20240317691) chemotype eliminates iron-chelating risks common to imidazole-based inhibitors, ensuring clean ferroptosis target engagement data. Its piperidine-enone scaffold offers diverse SAR vectors for medicinal chemistry optimization. Ideal for macrophage, airway epithelial, and cancer cell models.

Molecular Formula C13H17N3O2
Molecular Weight 247.298
CAS No. 1448139-28-3
Cat. No. B2998858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one
CAS1448139-28-3
Molecular FormulaC13H17N3O2
Molecular Weight247.298
Structural Identifiers
SMILESCC=CC(=O)N1CCC(CC1)OC2=NC=CN=C2
InChIInChI=1S/C13H17N3O2/c1-2-3-13(17)16-8-4-11(5-9-16)18-12-10-14-6-7-15-12/h2-3,6-7,10-11H,4-5,8-9H2,1H3/b3-2+
InChIKeyFWWWQHUPZLOMII-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one (CAS 1448139-28-3) as a Selective 15-LOX-2 Inhibitor


(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one (CAS 1448139-28-3) is a synthetic small-molecule inhibitor of human epithelial 15-lipoxygenase-2 (15-LOX-2, ALOX15B). It is disclosed as Compound 106 in US Patent Application US20240317691, which describes a series of 15-LOX-2 modulators for potential therapeutic intervention in ferroptosis, atherosclerosis, and cystic fibrosis [1]. The compound features a distinct (E)-but-2-en-1-one (enone) warhead linked to a 4-(pyrazin-2-yloxy)piperidine scaffold, a chemotype that diverges from the imidazole-based inhibitors previously reported for this target [2].

Why Generic Substitution Fails for (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one (CAS 1448139-28-3)


The human lipoxygenase family comprises six isoforms with overlapping substrate specificity and distinct disease relevance, making isoform selectivity a critical differentiator that cannot be assumed across structural analogs [1]. Within the same US20240317691 patent series, potency against 15-LOX-2 varies by over 47-fold among close structural relatives (IC₅₀ ranging from 340 nM to >25,000 nM), and selectivity against 15-LOX-1 and 12-LOX diverges dramatically based on subtle substituent changes [2]. Academic researchers and procurement specialists must therefore evaluate specific quantitative activity data rather than relying on compound-class assumptions when selecting a tool compound for 15-LOX-2 target engagement studies.

Quantitative Differentiation Evidence for (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one (CAS 1448139-28-3)


15-LOX-2 Inhibitory Potency: Compound 106 vs. Closest Patent Analog Compound 105

In a standardized in vitro enzymatic assay using recombinant human 15-LOX-2 with arachidonic acid as substrate, (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one (Compound 106) demonstrated an IC₅₀ of 530 nM [1]. By comparison, the most potent compound in the same patent series, Compound 105 (1-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazole), exhibited an IC₅₀ of 340 nM under identical assay conditions [2]. This represents a 1.56-fold potency difference, positioning Compound 106 as a moderately potent inhibitor with a structurally distinct chemotype (piperidine-enone) versus the imidazole-thioether core of Compound 105.

15-LOX-2 inhibition ALOX15B enzyme assay

Selectivity Window Against 15-LOX-1: Compound 106 vs. Compound 107

Selectivity against the closely related 15-LOX-1 isoform is a critical parameter for mechanistic studies. Compound 106 exhibited an IC₅₀ of >50,000 nM against human 15-LOX-1, yielding a selectivity index of >94-fold for 15-LOX-2 over 15-LOX-1 [1]. In contrast, Compound 107 from the same patent series showed an IC₅₀ of 50,000 nM against 15-LOX-1, identical to its 15-LOX-2 potency limit, indicating a lower selectivity margin (~57-fold based on its 15-LOX-2 IC₅₀ of 870 nM) [2]. The broader selectivity window of Compound 106 against 15-LOX-1 is advantageous for experiments where 15-LOX-1 co-inhibition could confound interpretation.

15-LOX-1 selectivity ALOX15 isoform selectivity

Scaffold Differentiation: Non-Imidazole Chemotype vs. Prior Art 15-LOX-2 Inhibitors

The majority of previously reported 15-LOX-2 inhibitors, including MLS000545091 (IC₅₀ = 2.6 µM), MLS000536924 (IC₅₀ = 3.1 µM), and the MLS000327069 series (IC₅₀ = 0.34–0.87 µM), all share a central imidazole or related heterocyclic core [1]. (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one (Compound 106) is structurally distinct, featuring a piperidine ring bearing a pyrazin-2-yloxy substituent and an α,β-unsaturated enone moiety [2]. This non-imidazole scaffold may avoid known liabilities of imidazole-containing compounds, including cytochrome P450 inhibition and hERG channel binding, although such off-target profiling data for Compound 106 has not been published. The pyrazine-piperidine-enone architecture represents a distinct chemical starting point for structure–activity relationship (SAR) exploration.

chemical scaffold piperidine-enone non-imidazole medicinal chemistry

Binding Affinity (Ki): Compound 106 vs. Compound from Patent Series

Beyond IC₅₀, the equilibrium dissociation constant (Ki) provides a more rigorous measure of target engagement. Compound 106 demonstrated a Ki of 800 nM for human 15-LOX-2, determined by competitive inhibition analysis using Dixon plots with 15-HpETE product measurement [1]. By comparison, a structurally related compound in the series (CHEMBL1452107, BDBM50572160) exhibited a Ki of 2,500 nM under identical competitive inhibition assay conditions, representing a 3.1-fold weaker binding affinity [2]. This difference in Ki confirms that the pyrazine-piperidine-enone scaffold of Compound 106 confers superior target binding thermodynamics relative to close analogs.

binding affinity Ki competitive inhibition Dixon plot

Potency Advantage Over First-Generation 15-LOX-2 Probes: Compound 106 vs. MLS000545091 and MLS000536924

Compared to the first-generation 15-LOX-2 probe compounds MLS000545091 (IC₅₀ = 2,600 nM) and MLS000536924 (IC₅₀ = 3,100 nM), which were identified through high-throughput screening and characterized in Jameson et al. (2014) [1], Compound 106 demonstrates a 4.9-fold and 5.8-fold improvement in potency, respectively [2]. This enhanced potency is accompanied by the structurally distinct piperidine-enone scaffold, representing progress in the development of more drug-like 15-LOX-2 inhibitors. However, it should be noted that MLS000327069 (IC₅₀ = 340 nM) remains approximately 1.6-fold more potent than Compound 106, indicating that potency optimization of the piperidine-enone series is still ongoing.

first-generation inhibitor comparison tool compound evolution potency improvement

Selectivity Against 12-LOX: Broad Selectivity Profile of Compound 106

Compound 106 showed negligible inhibition of human 12-LOX, with an IC₅₀ exceeding 100,000 nM, corresponding to a >189-fold selectivity for 15-LOX-2 over 12-LOX [1]. This selectivity profile is comparable to that reported for the imidazole-based inhibitors MLS000327069, MLS000327186, and MLS000327206, which demonstrated >50-fold selectivity against h12-LOX [2]. The broad selectivity of Compound 106 across multiple LOX isoforms (15-LOX-1, 12-LOX) supports its use as a relatively clean pharmacological probe for 15-LOX-2, although selectivity data against 5-LOX, COX-1, and COX-2 have not been reported for this specific compound.

12-LOX ALOX12 pan-LOX selectivity

High-Impact Application Scenarios for (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one (CAS 1448139-28-3)


Ferroptosis Research: 15-LOX-2-Dependent Lipid Peroxidation Studies

15-LOX-2, in complex with PEBP1, catalyzes the peroxidation of phosphatidylethanolamine-linked polyunsaturated fatty acids, a key step in ferroptotic cell death [1]. Compound 106, with an IC₅₀ of 530 nM against 15-LOX-2 and >189-fold selectivity over 12-LOX, enables researchers to interrogate the specific contribution of 15-LOX-2 to ferroptosis without confounding inhibition of 12-LOX, which is also implicated in ferroptosis regulation. Its non-imidazole scaffold further minimizes the risk of iron chelation, a known confounding effect of some imidazole-based inhibitors, which could otherwise interfere with ferroptosis assays that depend on iron-dependent lipid peroxidation. The compound is suitable for use in HT-1080, HEK293, or macrophage cell models at concentrations in the low micromolar range to achieve target engagement based on its Ki of 800 nM [2].

Atherosclerosis Target Validation: Macrophage Foam Cell Formation Assays

ALOX15B (15-LOX-2) gene silencing in human macrophages decreases lipid accumulation and foam cell formation, validating 15-LOX-2 as a therapeutic target in atherosclerosis [1]. Compound 106 provides a pharmacological tool to phenocopy these genetic studies, with its >94-fold selectivity over 15-LOX-1 being particularly relevant since 15-LOX-1 is also expressed in macrophages and contributes to distinct lipid mediator profiles. The compound has been disclosed in a patent application specifically claiming methods for modulating h15-LOX-2-mediated diseases including atherosclerosis, providing researchers with a patent-defined chemical probe for target engagement studies in THP-1-derived or primary human macrophage models [2].

Cystic Fibrosis Airway Inflammation: Eicosanoid Class Switching Studies

Reduced 15-LOX-2 expression in cystic fibrosis airways is associated with a depressed LXA₄/LTB₄ ratio, shifting eicosanoid mediator biosynthesis away from pro-resolving lipoxins toward pro-inflammatory leukotrienes [1]. Compound 106, with its well-characterized selectivity profile against 15-LOX-1, 12-LOX, and its distinct chemical scaffold, can serve as a pharmacological tool to dissect the role of 15-LOX-2 in airway epithelial eicosanoid class switching. The compound's moderate potency (IC₅₀ = 530 nM) makes it suitable for mechanistic studies in primary human bronchial epithelial cells or Calu-3 cell lines, where complete ablation of 15-LOX-2 activity is desired to assess the impact on LXA₄ and LTB₄ production [2].

Medicinal Chemistry Hit-to-Lead: Non-Imidazole 15-LOX-2 Inhibitor Optimization

For medicinal chemistry programs seeking to develop 15-LOX-2 inhibitors with improved drug-like properties, Compound 106 represents a validated hit with a non-imidazole scaffold that is structurally orthogonal to the MLS series [1]. Its piperidine-enone architecture with a pyrazin-2-yloxy substituent offers multiple vectors for SAR exploration: the enone moiety can be modified to tune electrophilicity and covalent binding potential, the pyrazine ring can be substituted to modulate potency and physicochemical properties, and the piperidine linker provides a handle for conformational restriction. With a Ki of 800 nM and selectivity data against 15-LOX-1 and 12-LOX already established, Compound 106 provides a well-characterized starting point for iterative medicinal chemistry optimization, potentially targeting sub-100 nM potency while maintaining the favorable selectivity window [2].

Quote Request

Request a Quote for (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.